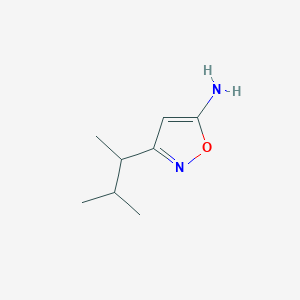
3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine” is an organic molecule that contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen), and a 3-methylbutan-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would include an oxazole ring, which is aromatic and therefore contributes to the compound’s stability. The 3-methylbutan-2-yl group is an aliphatic chain, which could affect the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the oxazole ring may contribute to the compound’s aromaticity and stability, while the 3-methylbutan-2-yl group could affect its solubility .科学的研究の応用
1. Catalyzed C-H Bond Activation
Research by Pasunooti et al. (2015) demonstrated the use of isoxazole-derived auxiliaries for palladium-catalyzed C-H bond activation. Their study highlights the efficiency of 5-methylisoxazole-3-carboxamide in directing the activation of inert γ-C(sp(3))-H bonds for the formation of C-C bonds in α-aminobutanoic acid derivatives, leading to various γ-substituted non-natural amino acids (Pasunooti et al., 2015).
2. Synthesis of Functional Derivatives
Prokopenko et al. (2010) investigated the synthesis of methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, leading to the development of novel methyl esters and their functional derivatives. These derivatives were utilized for further transformations, including the introduction of highly basic aliphatic amines into oxazole, demonstrating the compound's versatility in organic synthesis (Prokopenko et al., 2010).
3. Formation and Reaction of Oxazoles
Ibata and Isogami (1989) explored the BF3-catalyzed reaction of substituted α-diazoacetophenones with chloroacetonitrile, resulting in the synthesis of 5-aryl-2-chloromethyloxazoles. This study is significant in demonstrating the potential of oxazoles in the formation of various secondary amines, tertiary amines, and quaternary ammonium salts (Ibata & Isogami, 1989).
4. Development of Key Intermediates
Fleck et al. (2003) focused on the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic. This work showcases the role of oxazole derivatives in developing critical intermediates for pharmaceutical applications (Fleck et al., 2003).
5. Synthesis and Characterization of Novel Imines
Pařík and Chlupatý (2014) synthesized and studied the properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carboxaldehyde and amines/diamines. Their research adds to the understanding of the synthesis and potential applications of oxazole derivatives in creating complex organic compounds (Pařík & Chlupatý, 2014).
6. Crystal Structure Analysis
Tahir et al. (2012) conducted a study on the crystal structure of a compound involving 5-methyl-1,2-oxazol-3-amine groups. This research provides valuable insights into the structural aspects of oxazole derivatives, which is crucial for understanding their chemical behavior and potential applications (Tahir et al., 2012).
作用機序
Target of Action
The primary target of 3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine, also known as Ibrexafungerp, is the fungal β-1,3-glucan synthase . This enzyme is crucial for the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall .
Mode of Action
Ibrexafungerp acts via inhibition of the enzyme glucan synthase . This prevents the formation of 1,3-β-D-glucan, thereby compromising the integrity of the fungal cell wall . The compound has concentration-dependent fungicidal activity against Candida species .
Biochemical Pathways
The inhibition of β-1,3-D-glucan synthase disrupts the synthesis of the fungal cell wall, affecting the survival and growth of the fungus . The downstream effects include the weakening of the fungal cell wall, leading to cell lysis and death .
Pharmacokinetics
Ibrexafungerp exhibits good oral bioavailability . It is metabolized primarily through hydroxylation (CYP3A4) and then conjugation (glucuronidation, sulfation) . The elimination half-life of Ibrexafungerp is approximately 20 hours , indicating a relatively long duration of action.
Result of Action
The result of Ibrexafungerp’s action is the effective treatment of fungal infections, particularly vulvovaginal candidiasis . By inhibiting the synthesis of the fungal cell wall, it leads to the death of the fungus, thereby alleviating the infection .
Action Environment
The action, efficacy, and stability of Ibrexafungerp can be influenced by various environmental factors. For instance, the presence of a strong CYP3A4 inhibitor would require a dose adjustment . Additionally, the compound is contraindicated in pregnant patients due to potential risks identified in animal toxicity studies .
Safety and Hazards
特性
IUPAC Name |
3-(3-methylbutan-2-yl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-5(2)6(3)7-4-8(9)11-10-7/h4-6H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIQAXLFPWZVJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C1=NOC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

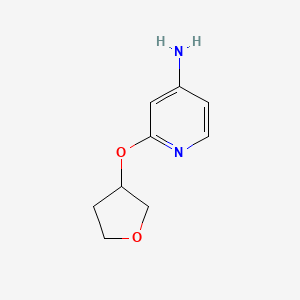
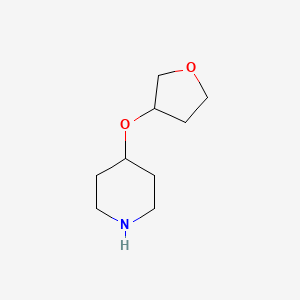
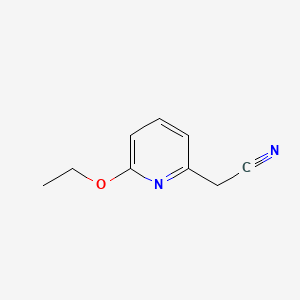

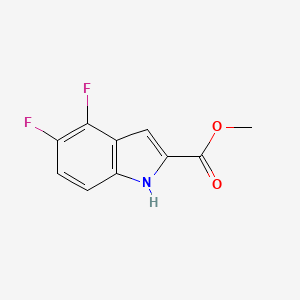

![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)
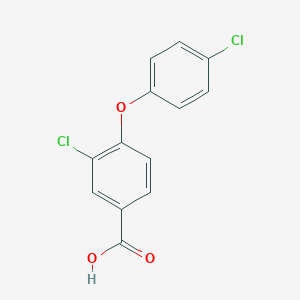
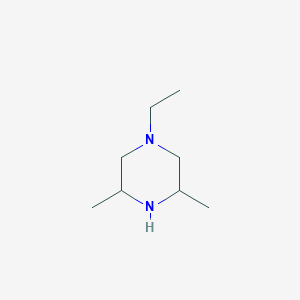

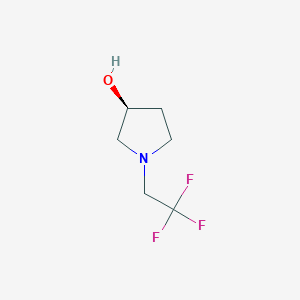
![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B1426818.png)
![N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1426819.png)
